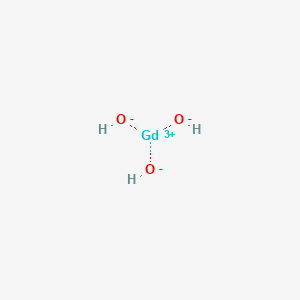![molecular formula C16H26N2O3 B101435 N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide CAS No. 19343-17-0](/img/structure/B101435.png)
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide, commonly known as CORM-3, is a carbon monoxide-releasing molecule that has been extensively studied for its potential therapeutic applications. CORM-3 has gained significant attention due to its unique ability to deliver controlled amounts of carbon monoxide, a gas with potent anti-inflammatory and cytoprotective properties.
Mecanismo De Acción
The mechanism of action of CORM-3 is complex and involves the release of carbon monoxide, which activates various signaling pathways in cells. Carbon monoxide is a gas that is produced endogenously in the body and has potent anti-inflammatory and cytoprotective properties. CORM-3 delivers controlled amounts of carbon monoxide, which activates the heme oxygenase-1 pathway, leading to the production of biliverdin, bilirubin, and carbon monoxide. These molecules have potent anti-inflammatory, antioxidant, and cytoprotective effects.
Efectos Bioquímicos Y Fisiológicos
CORM-3 has been shown to have numerous biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. In addition, CORM-3 has been shown to have cytoprotective effects by activating the heme oxygenase-1 pathway, leading to the production of biliverdin, bilirubin, and carbon monoxide. These molecules have potent antioxidant and anti-inflammatory effects and protect cells from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CORM-3 has several advantages for lab experiments, including its ability to deliver controlled amounts of carbon monoxide, its high purity, and its stability. However, CORM-3 also has some limitations, including its potential toxicity and the need for specialized equipment to handle and administer the molecule.
Direcciones Futuras
The potential therapeutic applications of CORM-3 are vast and include the treatment of various inflammatory diseases, ischemia-reperfusion injury, and cancer. Future research should focus on further elucidating the mechanisms of action of CORM-3, optimizing its delivery and dosing, and exploring its potential use in combination with other therapies. In addition, further studies are needed to assess the safety and efficacy of CORM-3 in humans.
Métodos De Síntesis
CORM-3 can be synthesized using a variety of methods, including the reaction of 4-bromo-3,5-dimethylphenol with 2-amino-2-methyl-1-propanol in the presence of potassium carbonate, followed by acetylation of the resulting product with acetic anhydride. Another method involves the reaction of 4-bromo-3,5-dimethylphenol with 2-amino-2-methyl-1-propanol in the presence of cesium carbonate, followed by acetylation with acetic anhydride. Both methods result in the formation of CORM-3 with high yields and purity.
Aplicaciones Científicas De Investigación
CORM-3 has been extensively studied for its potential therapeutic applications in various disease states, including inflammation, ischemia-reperfusion injury, and cancer. Inflammation is a key component of many diseases, including rheumatoid arthritis, Crohn's disease, and atherosclerosis. CORM-3 has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, CORM-3 has been shown to protect against ischemia-reperfusion injury by reducing oxidative stress and inflammation. Finally, CORM-3 has been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis.
Propiedades
Número CAS |
19343-17-0 |
|---|---|
Nombre del producto |
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide |
Fórmula molecular |
C16H26N2O3 |
Peso molecular |
294.39 g/mol |
Nombre IUPAC |
N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,5-dimethylphenyl]acetamide |
InChI |
InChI=1S/C16H26N2O3/c1-10(2)17-8-15(20)9-21-16-11(3)6-14(7-12(16)4)18-13(5)19/h6-7,10,15,17,20H,8-9H2,1-5H3,(H,18,19) |
Clave InChI |
DYIXWUWIDRWXMS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OCC(CNC(C)C)O)C)NC(=O)C |
SMILES canónico |
CC1=CC(=CC(=C1OCC(CNC(C)C)O)C)NC(=O)C |
Sinónimos |
N-[3,5-Dimethyl-4-(2-hydroxy-3-isopropylaminopropoxy)phenyl]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



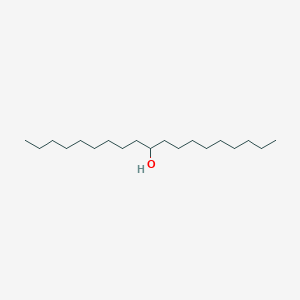
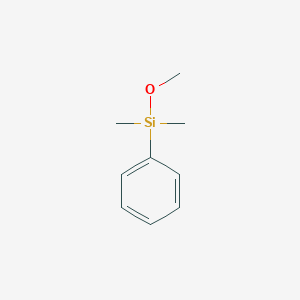
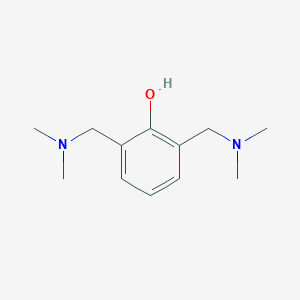
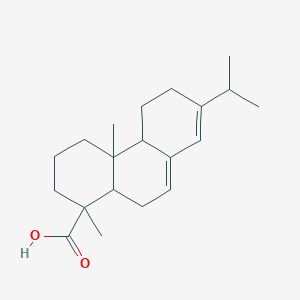
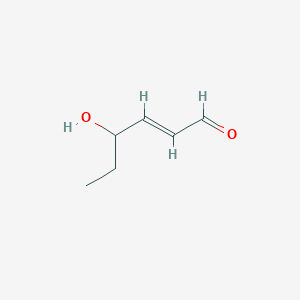
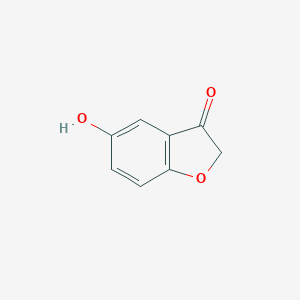
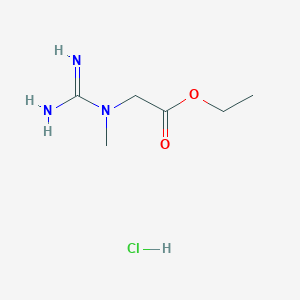
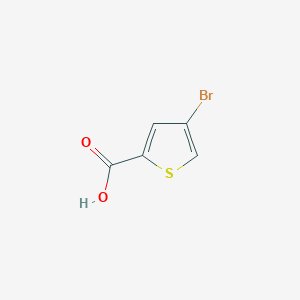
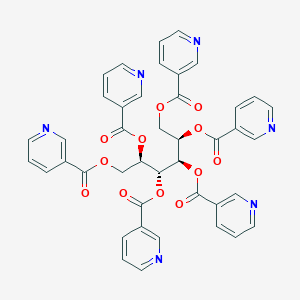
![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)
![2-[N-(2-carbamoyloxyethyl)-4-methoxyanilino]ethyl carbamate](/img/structure/B101372.png)

![1,1a,6,6a-Tetrahydrocycloprop[a]indene](/img/structure/B101376.png)
